

Technical Guide: Solubility of 5-(Benzyloxy)pyridin-2-amine in Organic Solvents

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Compound of Interest

Compound Name: 5-(Benzyloxy)pyridin-2-amine

Cat. No.: B113376

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **5-(benzyloxy)pyridin-2-amine**, a pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of specific quantitative solubility data in published literature, this document outlines the theoretical solubility profile based on the compound's structure, provides detailed experimental protocols for its empirical determination, and discusses its potential biological relevance. This guide is intended to be a valuable resource for researchers handling this compound, enabling informed decisions in experimental design, formulation, and drug discovery processes.

Introduction to 5-(Benzyloxy)pyridin-2-amine

5-(Benzyloxy)pyridin-2-amine (CAS No: 96166-00-6) is a solid organic compound with the molecular formula $C_{12}H_{12}N_2O$ and a molecular weight of 200.24 g/mol ^[1] Its structure features a pyridine ring substituted with an amino group at the 2-position and a benzyloxy group at the 5-position. The presence of both a hydrogen-bond donating amino group and a hydrogen-bond accepting pyridine nitrogen, coupled with the larger, nonpolar benzyloxy group, suggests a nuanced solubility profile across various organic solvents. Understanding this profile is critical for its application as a synthetic intermediate and its potential development as a bioactive molecule.

Physicochemical Properties and Predicted Solubility

The general principle of "like dissolves like" provides a foundational understanding of the expected solubility of **5-(benzyloxy)pyridin-2-amine**. The molecule possesses both polar (amino group, pyridine nitrogen) and nonpolar (benzyl group) characteristics.

- **Polar Solvents** (e.g., Methanol, Ethanol): The presence of the amino and pyridine groups, which can participate in hydrogen bonding, suggests that **5-(benzyloxy)pyridin-2-amine** is likely to have some solubility in polar protic solvents.
- **Nonpolar Solvents** (e.g., Hexane, Toluene): The large, nonpolar benzyloxy group will contribute to its solubility in nonpolar solvents.
- **Polar Aprotic Solvents** (e.g., DMSO, DMF, Acetonitrile): These solvents are generally good at dissolving a wide range of organic compounds, and it is anticipated that **5-(benzyloxy)pyridin-2-amine** will exhibit good solubility in these solvents.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for **5-(benzyloxy)pyridin-2-amine** in various organic solvents is not readily available in peer-reviewed literature. The following table is provided as a template for researchers to record their experimentally determined solubility data.

Solvent	Temperature (°C)	Solubility (g/100 mL)	Molar Solubility (mol/L)	Method of Determination
Methanol				
Ethanol				
Isopropanol				
Acetone				
Acetonitrile				
Dichloromethane				
Chloroform				
Ethyl Acetate				
Tetrahydrofuran (THF)				
Dimethyl Sulfoxide (DMSO)				
N,N-Dimethylformamide (DMF)				
Toluene				
Hexane				

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the solubility of a solid organic compound like **5-(benzyloxy)pyridin-2-amine** in an organic solvent.

Materials

- **5-(benzyloxy)pyridin-2-amine** (solid)

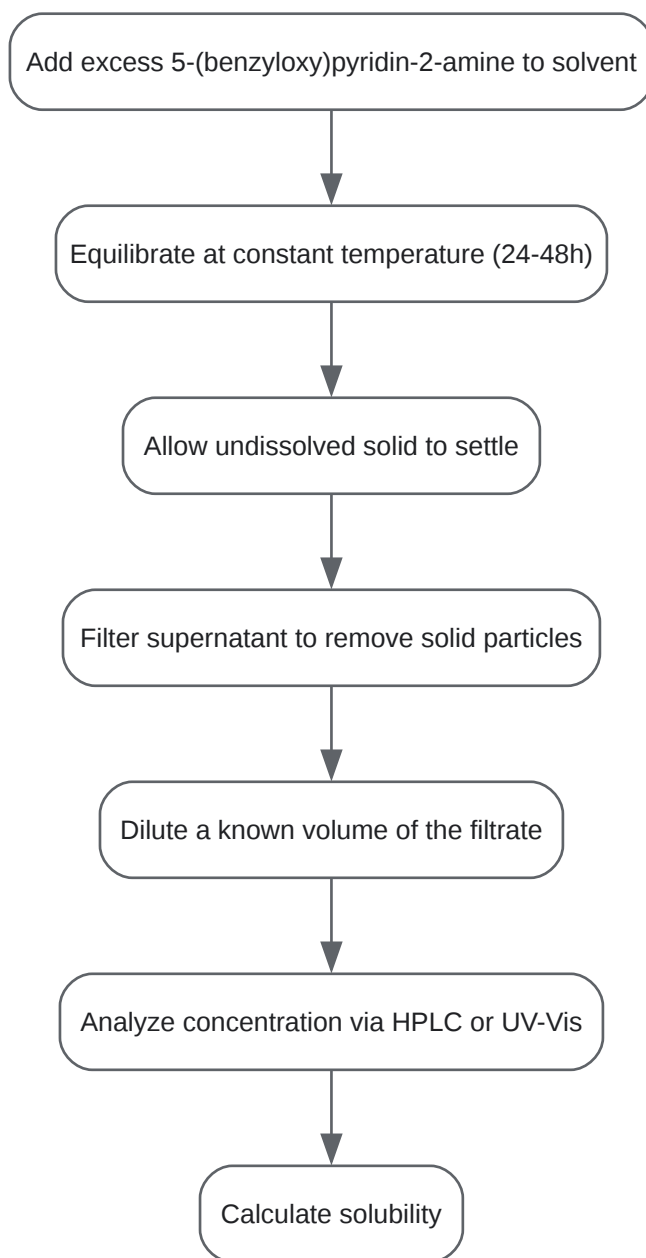
- Selected organic solvents (analytical grade or higher)
- Vials with screw caps
- Analytical balance
- Vortex mixer
- Thermostatically controlled shaker or water bath
- Syringe filters (0.22 μm or 0.45 μm , compatible with the solvent)
- Syringes
- High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
- Volumetric flasks and pipettes

Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **5-(benzyloxy)pyridin-2-amine** to a vial.
 - Pipette a known volume of the desired organic solvent into the vial.
 - Securely cap the vial and place it in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).
 - Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Filtration:
 - After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle.
 - Carefully draw a sample of the supernatant using a syringe.

- Immediately attach a syringe filter and dispense the clear, filtered solution into a clean vial. This step is crucial to remove any undissolved solid particles.
- Quantification:
 - Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
 - Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometric method to determine the concentration of **5-(benzyloxy)pyridin-2-amine**.
 - Calculate the solubility based on the determined concentration and the dilution factor.

Workflow for Solubility Determination



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Workflow for determining the solubility of 5-(benzyloxy)pyridin-2-amine.

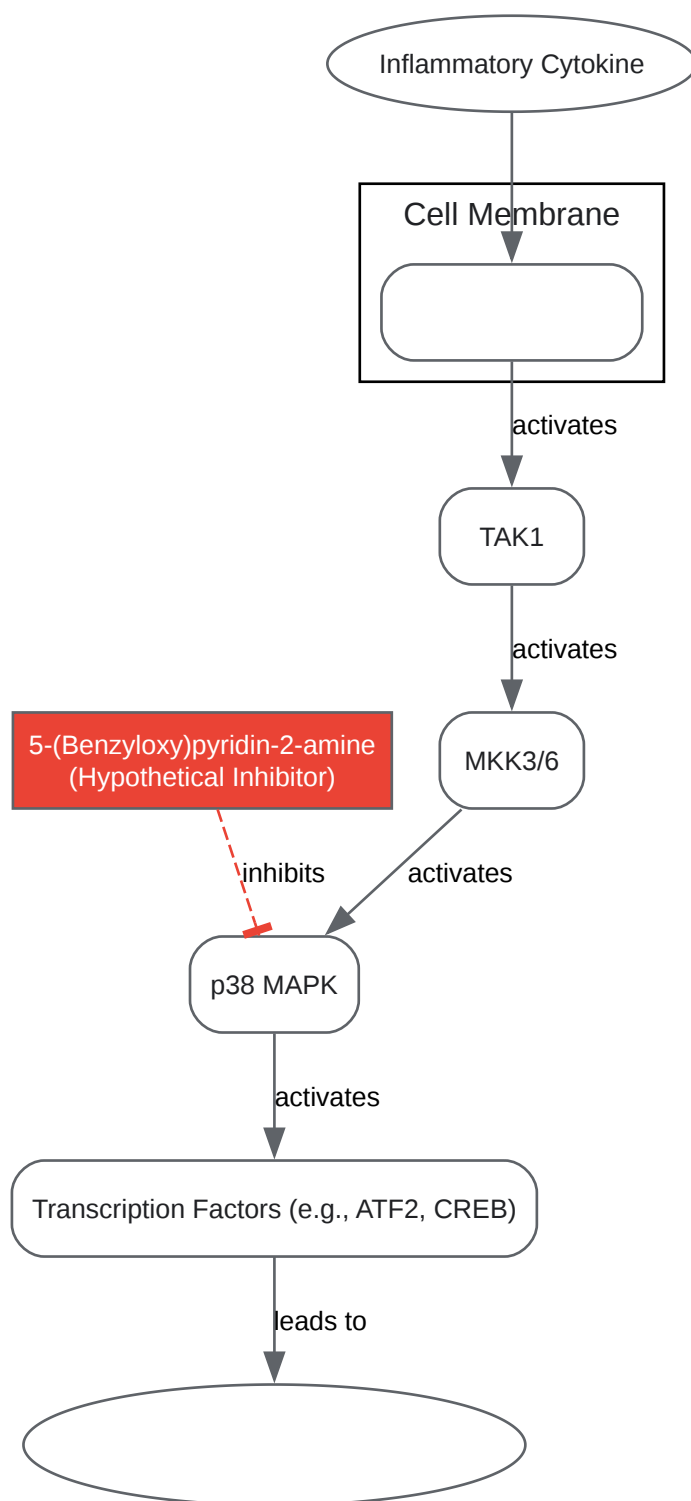
Potential Biological Activity and Signaling Pathways

While the specific biological targets of **5-(benzyloxy)pyridin-2-amine** are not extensively documented, related compounds containing the benzyloxy pyridine scaffold have shown significant biological activities, including anti-proliferative effects and enzyme inhibition.[2][3] For instance, the isomeric 5-(benzyloxy)pyridin-3-amine has been reported to inhibit mitogen-

activated protein kinase 14 (MAPK14, also known as p38 α) and leukotriene A-4 hydrolase.^[4] These enzymes are involved in inflammatory and cancer-related signaling pathways.

Based on this, a plausible mechanism of action for a compound like **5-(benzyloxy)pyridin-2-amine** could involve the inhibition of a kinase cascade, such as the p38 MAPK pathway, which is activated by cellular stress and inflammatory cytokines.

Hypothetical Signaling Pathway Inhibition



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Hypothetical inhibition of the p38 MAPK signaling pathway.

Conclusion

This technical guide has provided a framework for understanding and determining the solubility of **5-(benzyloxy)pyridin-2-amine** in organic solvents. While specific quantitative data remains to be published, the provided experimental protocol offers a standardized method for its determination. The structural characteristics of the molecule suggest a varied solubility profile that is crucial for its handling and application in research and development. Furthermore, the potential biological activities of this class of compounds highlight the importance of such fundamental physicochemical characterization in the broader context of drug discovery.

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